2-Chloro-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the fourth position on the pyrimidine ring. This compound is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Chloro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative
Mode of Action
It’s known to be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Pharmacokinetics
Its physical properties such as boiling point (60 °c at 10 mmhg) and density (1513 g/mL at 25 °C) suggest that it’s a volatile and dense liquid , which might influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas , suggesting that it might be sensitive to oxidation. It’s also classified as air-sensitive , indicating that its stability and efficacy might be affected by exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(trifluoromethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyrimidine with trifluoromethylating agents. The reaction typically occurs under controlled conditions, such as in the presence of a base like cesium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the nitro group with the trifluoromethyl group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of halogenated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of nucleic acid interactions and enzyme inhibition.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,4-Dichloropyrimidine
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBTBCCMVNZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378772 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33034-67-2 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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